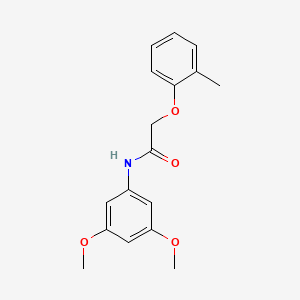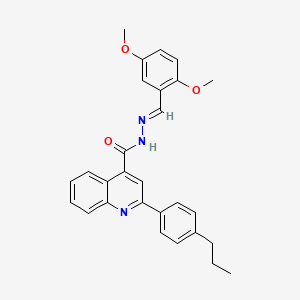
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as FPhOx, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. FPhOx is a member of the oxadiazole family of compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
科学的研究の応用
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to exhibit anticancer, antimicrobial, and antifungal activities. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been used as a building block for the synthesis of novel drugs with improved pharmacological properties. In materials science, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been incorporated into polymers to improve their mechanical and thermal properties. In nanotechnology, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is still not fully understood. However, studies have shown that 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole interacts with various biological targets such as enzymes, receptors, and DNA. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole inhibits the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have shown that 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a low toxicity profile and is well-tolerated by animals.
実験室実験の利点と制限
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is easy to synthesize and has a high purity. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has also been shown to have a broad range of biological activities, making it a versatile compound for various applications. However, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is also sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for the research of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-based drugs for the treatment of cancer and infectious diseases. Another direction is the incorporation of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole into nanomaterials for various applications such as sensing and imaging. Further studies are also needed to elucidate the mechanism of action of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole and its potential interactions with biological targets.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound with diverse biological activities and potential applications in various fields. The synthesis method of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is straightforward, and it has a high purity. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry, materials science, and nanotechnology. The mechanism of action of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is still not fully understood, but it has been shown to interact with various biological targets. 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has both biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, including the development of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-based drugs and the incorporation of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole into nanomaterials.
合成法
The synthesis of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 4-fluoroaniline and 3-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. This method has been optimized to produce high yields of 5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole with excellent purity.
特性
IUPAC Name |
5-(4-fluorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWKUYWUBBRDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)





![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)

![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)